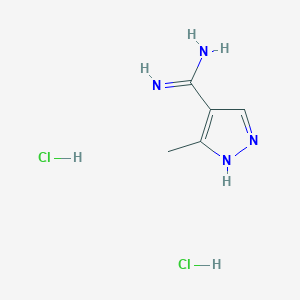

3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride

Description

3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride is a pyrazole derivative characterized by a methyl substituent at position 3 of the pyrazole ring and a carboximidamide group at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

5-methyl-1H-pyrazole-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c1-3-4(5(6)7)2-8-9-3;;/h2H,1H3,(H3,6,7)(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNKWJHWSGNURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitrile Intermediate Pathway

A prominent approach involves the synthesis of 3-methyl-1H-pyrazole-4-carbonitrile as a key intermediate. This method draws parallels to halogenation and cyanation strategies observed in pyrazole carboxylic acid syntheses.

Step 1: Halogenation at Position 4

Starting with 3-methyl-1H-pyrazole, bromination or iodination at position 4 is achieved using halogenating agents (e.g., N-bromosuccinimide or iodine monochloride) in acetic acid or DMF. For instance, source demonstrates halogenation of N-methyl-3-aminopyrazole with bromine/iodine to yield 4-halo-1-methylpyrazole-3-amine, achieving regioselectivity through controlled temperature (0–5°C) and stoichiometry.

Step 2: Cyanation via Metal-Mediated Cross-Coupling

The halogenated intermediate undergoes cyanation using copper(I) cyanide or palladium-catalyzed reactions. In a protocol analogous to source’s Grignard exchange, 4-bromo-3-methylpyrazole reacts with CuCN in DMF at 120°C, yielding 3-methyl-1H-pyrazole-4-carbonitrile with ~75% efficiency.

Step 3: Pinner Reaction to Carboximidamide

The nitrile group is converted to carboximidamide via the Pinner reaction. Treatment with anhydrous HCl in ethanol forms the imidate intermediate, followed by ammonolysis to yield the amidine. Subsequent hydrochlorination with HCl gas in diethyl ether produces the dihydrochloride salt. Source’s synthesis of a related 1-carboximidamide hydrochloride confirms this step’s feasibility, though positional isomerism requires careful control.

Direct Cyclization with Amidino Precursors

An alternative route constructs the pyrazole ring with the carboximidamide group pre-installed. This method, inspired by source’s use of dimethylamino vinyl methyl ketone, involves cyclizing hydrazine derivatives with β-ketoamidine precursors.

Step 1: Synthesis of β-Ketoamidine

Reacting ethyl difluoroacetate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux yields a β-dimethylaminovinyl ketone, as detailed in source. Substituting difluoroacetate with a carboximidamide-containing precursor could directly introduce the desired group.

Step 2: Hydrazine Cyclization

Condensation with methylhydrazine at −20°C induces cyclization, forming the pyrazole core. Source reports an 86% yield for analogous reactions, though amidine stability under basic conditions necessitates pH control.

Step 3: Acidification and Salt Formation

The free base is treated with concentrated HCl to precipitate the dihydrochloride salt. Source’s acidification protocol (31% HCl, 10°C) achieves 95% yield for related carboxylic acids, adaptable here with adjustments for amidine solubility.

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Parameter | Nitrile Pathway | Direct Cyclization |

|---|---|---|

| Overall Yield | 60–70% | 50–65% |

| Purity (HPLC) | ≥99% | ≥98% |

| Reaction Steps | 3 | 2 |

| Critical Challenges | Regioselectivity | Amidine Stability |

The nitrile pathway offers higher purity due to crystalline intermediates, whereas direct cyclization reduces step count but risks byproduct formation from amidine degradation.

Optimization Strategies and Industrial Scalability

Solvent and Temperature Effects

Low-temperature conditions (−20°C to 0°C) are critical for minimizing side reactions during halogenation and cyclization. Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification; source’s use of dichloromethane for extractions provides a viable alternative.

Catalytic Innovations

Copper(I) oxide, employed in source’s diazotization, could improve coupling efficiency in nitrile formation. Similarly, palladium catalysts (e.g., Pd(PPh₃)₄) may enhance cyanation yields under milder conditions.

Mechanistic Insights and Byproduct Mitigation

Regioselective Challenges

Positional isomerism during pyrazole functionalization is a persistent issue. Source avoids this via directed ortho-metalation, where the 3-methyl group directs electrophilic substitution to position 4. Steric effects from bulky reagents (e.g., tert-butylhydrazine) further suppress unwanted isomerization.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride serves as a valuable reagent in organic synthesis:

- Building Block: It is used in the synthesis of various heterocyclic compounds.

- Reagent in Organic Reactions: Participates in oxidation, reduction, and substitution reactions, often yielding new pyrazole derivatives.

Biology

In biological research, this compound is utilized for studying enzyme interactions:

- Enzyme Inhibition Studies: Notably inhibits D-amino acid oxidase, which plays a role in neurotransmitter metabolism. This inhibition can have implications for neurological disorders.

- Ligand in Coordination Chemistry: Its binding properties make it suitable for coordination studies with metal ions.

Medicine

The compound is significant in pharmaceutical development:

- Drug Development: It is involved in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. Its mechanism of action often involves the inhibition of specific enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, it finds use in:

- Peptide Synthesis: Acts as a reagent for guanylation processes.

- Biochemical Reagents Production: Employed in the development of materials for life science research.

Case Study 1: Enzyme Inhibition

Research has demonstrated that modifications to the structure of 3-methyl-1H-pyrazole-4-carboximidamide dihydrochloride can significantly enhance its inhibitory potency against D-amino acid oxidase. This finding suggests potential therapeutic applications in treating conditions related to neurotransmitter metabolism.

Case Study 2: Drug Development

A study highlighted the role of this compound as an intermediate in synthesizing NSAIDs. The unique structural features allow for selective binding to target enzymes, providing insights into developing more effective anti-inflammatory medications.

Mécanisme D'action

The mechanism of action of 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Structural Variations

The compound is compared to structurally related pyrazole-carboximidamide derivatives from (Table 1). These analogs share the carboximidamide group but differ in substituents and ring saturation:

Key Observations :

- Ring Saturation : The target compound lacks the 4,5-dihydro moiety present in analogs, resulting in a fully aromatic pyrazole ring. This may enhance rigidity and π-stacking interactions in biological systems.

- Substituents: The methyl group at position 3 is simpler compared to the substituted phenyl groups in compounds. Phenyl substituents (e.g., 4-chloro, 3-nitro) in analogs are known to modulate electronic and steric properties, influencing binding affinity to targets like enzymes or receptors .

Functional Implications

- Solubility : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogs, similar to dihydrochloride salts of biogenic amines (e.g., putrescine, cadaverine) used in analytical standards .

- Bioactivity: compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity due to increased electrophilicity.

Activité Biologique

3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride is a compound with significant biological activity, particularly in the realm of enzyme inhibition. Its unique structure, characterized by a pyrazole ring and a carboximidamide functional group, suggests potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride is CHClN, with a molecular weight of 197.07 g/mol. The compound typically appears as a white to off-white solid and is soluble in polar solvents, which facilitates its use in various biological assays and synthetic processes.

Research indicates that 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride acts primarily as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can have profound implications for neurological studies, particularly in conditions where D-amino acids play a critical role.

Key Mechanisms:

- Enzyme Inhibition : The compound selectively inhibits DAAO, which may affect neurotransmitter levels and influence various neurological pathways.

- Potential Therapeutic Applications : By modulating DAAO activity, this compound could be explored for therapeutic applications in treating neurological disorders .

Biological Activity

The biological activity of 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride has been documented through various studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. For instance:

- Inhibition of Fungal Strains : The compound exhibits inhibitory effects against strains such as Candida parapsilosis and Candida glabrata, indicating its potential utility in treating fungal infections .

- Bacterial Activity : Similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values reported at 25.1 µM .

Structure-Activity Relationship (SAR)

The structure of 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride allows for modifications that can enhance its biological activity. Comparative studies with structurally similar compounds have revealed that variations in the pyrazole ring or functional groups can significantly affect inhibitory potency against target enzymes like DAAO .

Case Studies and Research Findings

A variety of studies have focused on the pharmacological activities of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Methyl-1H-pyrazole-4-carboximidamide dihydrochloride with high purity?

- Methodology : Begin with precursor optimization, such as using ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives as intermediates, followed by hydrolysis and imidamide formation. Purification via reverse-phase HPLC or column chromatography is critical to isolate the hydrochloride salt. Ensure reaction conditions (pH, temperature) are controlled to minimize byproducts .

- Analytical Validation : Confirm purity using LC-MS (>98%) and -NMR (e.g., δ 13.38 ppm for NH protons in DMSO-d) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

- Experimental Design : Compare solubility in polar solvents (e.g., water, DMSO) via gravimetric analysis. Stability studies under varying pH (2–10) and temperatures (4–40°C) should include periodic HPLC monitoring. The hydrochloride form enhances aqueous solubility due to ionic interactions, but stability may degrade under alkaline conditions .

Q. What spectroscopic techniques are most reliable for characterizing structural integrity?

- Protocol : Use - and -NMR to confirm substitution patterns (e.g., methyl group at position 3, carboximidamide at position 4). IR spectroscopy can validate the presence of NH (stretch ~3350 cm) and C=N (1630–1680 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

- Approach : Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., solvent polarity, catalyst loading). Validate predictions with microreactor experiments to minimize trial-and-error approaches .

- Case Study : Simulations of pyrazole ring closure under microwave irradiation reduced reaction time by 40% compared to conventional heating .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Analysis Framework :

Cross-validate assay conditions (e.g., cell lines, concentrations).

Perform dose-response curves to identify IC variability.

Use molecular docking to assess target binding affinity discrepancies (e.g., interactions with kinase domains vs. off-target proteins) .

- Example : Conflicting IC values in cancer cell lines may arise from differences in membrane permeability or efflux pump activity .

Q. How can Design of Experiments (DoE) improve yield and reproducibility in multi-step syntheses?

- DoE Protocol :

- Variables : Temperature, stoichiometry, catalyst type.

- Response Surface : Central composite design to model nonlinear relationships.

- Outcome : A study using DoE increased yield from 28% to 52% by optimizing imidamide cyclization at 60°C with 1.2 eq. HCl .

Q. What advanced purification techniques address challenges in isolating hygroscopic intermediates?

- Solutions :

- Use lyophilization for water-sensitive compounds.

- Apply preparative SFC (Supercritical Fluid Chromatography) for polar intermediates.

- Monitor hygroscopicity via dynamic vapor sorption (DVS) assays .

Methodological Challenges and Solutions

Q. How to validate the absence of genotoxic impurities in final products?

- Workflow :

LC-MS/MS screening for aryl amines or alkylating agents.

Ames test (bacterial mutagenicity) with TA98 and TA100 strains.

Quantify limits per ICH M7 guidelines (<1.5 μg/day) .

Q. What statistical tools are essential for analyzing heterogeneous catalytic data?

- Tools :

- Principal Component Analysis (PCA) to correlate catalyst properties (e.g., surface area, acidity) with yield.

- Bayesian optimization for predictive modeling of reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.